Titanium sesquisulfate

Descripción

Propiedades

IUPAC Name |

titanium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Ti/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBXOQKKUVQETK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

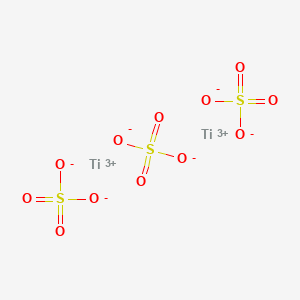

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+3].[Ti+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890655 | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10343-61-0 | |

| Record name | Titanium sesquisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, titanium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dititanium tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM SESQUISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HCI1S2XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Characterization of Titanium Sesquisulfate and Its Derivatives

Spectroscopic Approaches for Structural Analysis

Spectroscopy is a fundamental tool for probing the atomic and molecular characteristics of materials. Various spectroscopic methods offer complementary information regarding the local structure, oxidation state, and electronic configuration of titanium sesquisulfate.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for investigating the local geometric and electronic structure of a specific absorbing atom within a material. lightsource.ca A typical XAS spectrum is composed of two regions: the X-ray Absorption Near Edge Structure (XANES), which provides details on the oxidation state and coordination geometry, and the Extended X-ray Absorption Fine Structure (EXAFS), which gives information about the bond distances, coordination number, and identity of neighboring atoms. lightsource.canist.gov

For titanium compounds, XAS at the Ti K-edge is used to probe the environment of the titanium atoms. The pre-edge region of the Ti K-edge XANES spectra is particularly sensitive to the local symmetry of the Ti atom. In compounds with an octahedral TiO₆ coordination, the pre-edge feature often splits into three distinct absorptions (A1, A2, and A3), which are assigned to electron transitions from the 1s core level to the 3d molecular orbitals (t₂g and e_g). nsrrc.org.tw The intensity and shape of these pre-edge features can indicate distortions in the octahedral geometry. nsrrc.org.tw

In studies involving titanium sulfates, Ti₂(SO₄)₃ has been used as a Ti(III) standard. imperial.ac.uk The analysis of the Ti K-edge XANES spectrum of a sample containing 0.2M Ti₂(SO₄)₃ in 5M H₂SO₄ helps in identifying the +3 oxidation state of titanium in more complex systems. imperial.ac.uk EXAFS analysis, through the Fourier transform of the oscillatory signal above the absorption edge, allows for the precise determination of Ti-O and other interatomic distances, providing a detailed picture of the local coordination sphere around the titanium centers. researchgate.net Theoretical calculations support experimental XAS data, confirming that the spectra primarily reflect the empty electronic states resulting from hybridization between titanium orbitals and those of the surrounding anions. aps.org

| Technique | Information Obtained | Relevance to this compound |

| XANES | Oxidation state, coordination geometry, electronic structure. lightsource.ca | Confirms the Ti(III) oxidation state and provides insight into the local symmetry of the TiO₆ octahedra. nsrrc.org.twimperial.ac.uk |

| EXAFS | Bond lengths, coordination numbers, types of neighboring atoms. lightsource.ca | Determines the Ti-O bond distances and the number of nearest oxygen neighbors, elucidating the local atomic arrangement. nist.govresearchgate.net |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Chemical Bonding and Vibrational Modes

In these systems, the spectra are dominated by the vibrational modes of the sulfate (B86663) anion ([SO₄]²⁻) and the titanium-oxygen skeleton (e.g., [TiO₆] octahedra). scielo.brscielo.br The sulfate ion, which has T_d symmetry in its free state, exhibits a lower symmetry (such as C₂ᵥ) when it coordinates to the titanium ion as a bidentate ligand. scielo.brcdnsciencepub.com This reduction in symmetry causes the splitting of degenerate vibrational modes and the activation of modes that are otherwise infrared or Raman inactive. scielo.br

The FT-IR and Raman spectra of TiOSO₄ show a near-total lack of coincidence between their respective bands, which indicates the presence of a center of symmetry in the crystal structure. scielo.br The extensive splitting of sulfate bands confirms its coordination to the titanium ion. scielo.br

Table of Vibrational Bands for Anhydrous Titanyl Sulfate (TiOSO₄) Data is for a derivative compound and serves as an illustrative example for a titanium-sulfate system.

| Wavenumber (cm⁻¹) - Raman scielo.br | Wavenumber (cm⁻¹) - Infrared scielo.br | Tentative Assignment scielo.br |

| 1238 | 1238 | ν(SO₄²⁻) |

| 1184 | 1184 | ν(SO₄²⁻) |

| 1073 | 1073 | ν(SO₄²⁻) |

| 1045 | 1045 | ν(SO₄²⁻) |

| 785 | - | ν(Ti-O) |

| - | 660 | δ(SO₄²⁻) |

| 623 | 623 | δ(SO₄²⁻) |

| 480 | 480 | δ(SO₄²⁻) |

| 368 | - | ν(Ti-O) |

| 239 | - | ν(Ti-O) |

ν = stretching mode, δ = bending mode

The Raman spectrum features intense bands assigned to Ti-O modes, while both Raman and IR spectra show multiple bands corresponding to the stretching and bending vibrations of the sulfate groups. scielo.br

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine a material's elemental composition, empirical formula, and chemical and electronic state of the elements. iitm.ac.in For titanium compounds, the analysis of the Ti 2p core level spectrum is particularly important for identifying the oxidation state. analytice.com

Titanium can exist in several oxidation states, with +4 and +3 being common. wikipedia.org In the XPS spectrum, the Ti 2p region shows two spin-orbit split peaks, Ti 2p₃/₂ and Ti 2p₁/₂. The binding energy of these peaks is indicative of the oxidation state. For instance, the Ti 2p₃/₂ peak for Ti⁴⁺ in TiO₂ is typically observed around 458.5-459.0 eV, while for Ti³⁺, it appears at a lower binding energy, around 456-457 eV. researchgate.netresearchgate.net

In a study where Ti₂(SO₄)₃ was used as a precursor, XPS measurements on the resulting material identified the presence of Ti²(SO₄)₃. iitm.ac.in Analysis of wet ball-milled Ti₂(SO₄)₃ revealed Ti 2p core level spectra confirming the titanium oxidation state. researchgate.net

Typical Binding Energies for Titanium Oxidation States

| Oxidation State | Ti 2p₃/₂ Binding Energy (eV) | Ti 2p₁/₂ Binding Energy (eV) | Reference |

| Ti³⁺ | ~456.0 - 457.9 | ~462.4 - 463.6 | researchgate.netresearchgate.net |

| Ti⁴⁺ | ~458.2 - 458.6 | ~463.9 - 464.4 | researchgate.net |

The presence of distinct peaks corresponding to Ti³⁺ would be the definitive signature for this compound in an XPS analysis.

UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis-DRS) for Electronic Structure Probing

UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis-DRS) is a technique used to study the electronic structure of solid materials, particularly semiconductors. discoveracs.org By measuring the light reflected from a sample over a range of wavelengths, an absorption spectrum can be obtained. The absorption edge in this spectrum is related to the material's band gap energy (E_g), which is the minimum energy required to excite an electron from the valence band to the conduction band. uminho.ptshimadzu.com

For titanium-based materials, the position of the absorption edge is sensitive to the coordination and electronic state of the titanium ions. uu.nl The band gap energy can be determined from the diffuse reflectance data using the Kubelka-Munk function and constructing a Tauc plot. uminho.pt While specific UV-Vis-DRS data for pure Ti₂(SO₄)₃ is not widely published, studies on sulfated titanium oxides, which are derivatives, show that the presence of sulfate groups can influence the electronic properties and the band gap of the material. researchgate.net The electronic spectra of these materials are characterized by a strong absorption band in the UV region, from which the band gap can be calculated. researchgate.netresearchgate.net For titanium oxides, the band gap is typically in the range of 3.0 to 3.5 eV. shimadzu.comdiva-portal.org

Resonance Photoelectron Spectroscopy for Valence Band Contributions

Resonance Photoelectron Spectroscopy (ResPES) is a sophisticated technique that provides detailed information about the electronic structure and the character of the valence band states. It involves tuning the energy of the incident photons to match an elemental absorption edge, which enhances the emission from valence band electrons that are hybridized with the core-hole.

While direct ResPES studies on solid Ti₂(SO₄)₃ are scarce, theoretical studies on related systems like the Ti₂ molecule and its cation Ti₂⁺ offer fundamental insights into the electronic states that would comprise the valence band. nih.gov Such computational studies, using multireference variational methods, have been used to construct potential energy curves and characterize the electronic states. nih.gov The ground state of the Ti₂⁺ species, relevant to the Ti(III) state in the sesquisulfate, is identified as X²Σg⁺. nih.gov Applying ResPES to this compound would allow for the experimental determination of the contributions of Ti 3d and O 2p orbitals to the valence band structure, providing a deeper understanding of its chemical bonding.

Diffraction and Scattering Techniques for Crystalline and Solution Structures

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement in crystalline solids. For this compound, XRD analysis provides fundamental structural parameters. iitm.ac.in

According to data from the Materials Project, Ti₂(SO₄)₃ crystallizes in the trigonal R-3 space group. materialsproject.org The structure consists of TiO₆ octahedra that share corners with SO₄ tetrahedra. There are two distinct Ti³⁺ sites in the crystal lattice. In both sites, the titanium ion is coordinated to six oxygen atoms, forming distorted octahedra with slightly different Ti-O bond lengths. The sulfate group (SO₄) exists as a tetrahedron, linking the TiO₆ octahedra. materialsproject.org

Crystallographic Data for this compound (Ti₂(SO₄)₃)

| Parameter | Value | Reference |

| Crystal System | Trigonal | materialsproject.org |

| Space Group | R-3 (No. 148) | materialsproject.org |

| Lattice Parameters | a = 8.58 Å, b = 8.58 Å, c = 22.53 Å | materialsproject.org |

| α = 90.00°, β = 90.00°, γ = 120.00° | materialsproject.org | |

| Unit Cell Volume | 1438.16 ų | materialsproject.org |

| Ti-O Bond Lengths | Site 1: 2.03 Å (x3), 2.05 Å (x3) | materialsproject.org |

| Site 2: 2.02 Å (x3), 2.05 Å (x3) | materialsproject.org | |

| S-O Bond Lengths | 1.48 Å (x3), 1.49 Å (x1) | materialsproject.org |

| Coordination | Ti³⁺: Octahedral (TiO₆) | materialsproject.org |

| S⁶⁺: Tetrahedral (SO₄) | materialsproject.org |

Information regarding the structure of this compound in solution from scattering techniques is less common, with most structural studies focusing on the solid, crystalline state.

Single-Crystal X-ray Diffraction for Atomic-Level Structure Resolution

While a definitive single-crystal X-ray diffraction study on a physical crystal of titanium sesquulfate (Ti₂(SO₄)₃) is not widely available in the surveyed literature, detailed atomic-level structural information has been determined through computational methods, such as those employed by the Materials Project. osti.gov These calculations provide a theoretical crystal structure that serves as a powerful reference for understanding the compound's properties.

This compound is predicted to crystallize in the trigonal R-3 space group. osti.govresearchgate.net This structure is built from titanium(III) cations (Ti³⁺) and sulfate anions (SO₄²⁻). In this arrangement, each Ti³⁺ ion is octahedrally coordinated to six oxygen atoms, forming TiO₆ octahedra. These octahedra, in turn, share corners with the sulfur-centered SO₄ tetrahedra, creating a complex three-dimensional framework. osti.gov

There are two distinct Ti³⁺ sites within the crystal lattice. In both sites, the Ti³⁺ ion is bonded to six oxygen atoms. However, there are slight variations in the Ti-O bond lengths. One site features three shorter bonds of 2.02 Å and three longer bonds of 2.05 Å, while the other has bond lengths of 2.03 Å and 2.05 Å. osti.gov The sulfur atom (S⁶⁺) is tetrahedrally bonded to four oxygen atoms, with three S-O bonds measuring 1.48 Å and one slightly longer at 1.49 Å. osti.gov The corner-sharing arrangement between the TiO₆ octahedra and SO₄ tetrahedra results in octahedral tilt angles ranging from 26-35°. osti.gov

The fundamental crystallographic parameters for the conventional unit cell of this compound derived from these computational studies are summarized in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | osti.gov |

| Space Group | R-3 (No. 148) | osti.govresearchgate.net |

| Lattice Parameter 'a' | 8.58 Å | osti.gov |

| Lattice Parameter 'b' | 8.58 Å | osti.gov |

| Lattice Parameter 'c' | 22.53 Å | osti.gov |

| Lattice Angle 'α' | 90.00° | osti.gov |

| Lattice Angle 'β' | 90.00° | osti.gov |

| Lattice Angle 'γ' | 120.00° | osti.gov |

| Unit Cell Volume | 1438.16 ų | osti.gov |

Powder X-ray Diffraction (XRD) for Phase Identification and Crystallinity

Powder X-ray diffraction (PXRD) is a primary technique for identifying crystalline phases and assessing the crystallinity of polycrystalline materials like this compound. The diffraction pattern obtained from a sample serves as a unique "fingerprint" that can be compared against reference databases for phase confirmation.

In studies involving sulfated titania catalysts, PXRD has been successfully used to identify the presence of this compound. The diffraction peaks corresponding to the Ti₂(SO₄)₃ phase were matched with the Joint Committee on Powder Diffraction Standards (JCPDS) reference pattern number 22-0947. canadacarbon.com In some synthesized materials, Ti₂(SO₄)₃ was found to coexist with other phases such as anatase (a polymorph of TiO₂) and titanium oxysulfate (TiO(SO₄)). canadacarbon.com The relative intensity and sharpness of the diffraction peaks provide information on the degree of crystallinity of the Ti₂(SO₄)₃ phase within the composite material.

Further research on the electrochemical synthesis of titanium(III) sulfate has also utilized X-ray phase analysis to characterize the resulting product. In one such study, the X-ray pattern of the obtained salt confirmed the primary composition to be the hydrated form, Ti₂(SO₄)₃·5H₂O. acs.org The modification of the Ti₂(SO₄)₃ phase has also been observed; for instance, upon modification with an Al³⁺ cation, the Ti₂(SO₄)₃ phase was noted to mostly disappear, indicating a structural transformation. canadacarbon.com

Small-Angle X-ray Scattering (SAXS) for Solution-Phase Cluster Analysis

Specific research findings utilizing Small-Angle X-ray Scattering (SAXS) for the direct analysis of solution-phase clusters of this compound (Ti₂(SO₄)₃) are not extensively detailed in the surveyed scientific literature. While SAXS has been employed to study the hydrolysis and precipitation of titania (TiO₂) from titanium(IV) sulfate solutions, this pertains to a different titanium oxidation state and chemical transformation. osti.govresearchgate.net

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Detailed studies focusing on the morphology and particle size analysis of pure this compound using Scanning Electron Microscopy (SEM) are not prominently available in the reviewed literature. While SEM is a standard characterization technique, published micrographs and related analyses specifically for Ti₂(SO₄)₃ particles were not found in the scope of this search. Research often focuses on the final products derived from titanium sulfate precursors, such as titanium dioxide, rather than the precursor itself. lp.edu.ua

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Visualization

Nitrogen Physisorption for Surface Area and Porosity Characterization

Data from nitrogen physisorption experiments, including Brunauer-Emmett-Teller (BET) surface area and porosity analysis, specifically for this compound are not widely reported in the available literature. This characterization is common for porous materials like catalysts and adsorbents, but specific values for Ti₂(SO₄)₃ could not be located in the surveyed research. bath.ac.uk

Elemental and Compositional Analysis Methods

Inductively Coupled Plasma (ICP) analysis is a powerful and widely utilized analytical technique for the precise determination of the elemental composition of materials. It is particularly valuable in the characterization of synthesized compounds like this compound and its derivatives to confirm stoichiometry, quantify metal content, and identify trace impurities. The two primary modalities of this technique are ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), both of which offer high sensitivity and accuracy.

The fundamental principle of ICP involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma (6,000–10,000 K). For this compound, which is soluble in dilute sulfuric or hydrochloric acid, sample preparation can be straightforward, involving simple dissolution to create a solution of known concentration. drugfuture.commfa.org For less soluble derivatives or complex matrices, more rigorous sample preparation methods such as microwave-assisted acid digestion may be required to ensure complete dissolution of the analyte. nih.govmdpi.com

ICP-Optical Emission Spectrometry (ICP-OES)

In ICP-OES, the intense heat of the plasma excites the atoms of the elements in the sample, causing them to emit light at specific, characteristic wavelengths. A spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is directly proportional to the concentration of the element in the sample.

The analysis of titanium, however, can be challenging due to its spectrally rich emission profile, which can lead to spectral interferences from other elements present in the matrix. thermofisher.com Therefore, the use of high-resolution optical systems is essential to distinguish the analyte's emission line from other overlapping peaks, ensuring analytical accuracy. thermofisher.com Research on the analysis of titanium dioxide has demonstrated a rapid and robust ICP-OES method using the 337.280 nm spectral line for quantification, achieving a limit of detection of 10 μg g⁻¹. rsc.org

ICP-Mass Spectrometry (ICP-MS)

ICP-MS offers significantly lower detection limits than ICP-OES and provides isotopic information. spectroscopyonline.com In this technique, the argon plasma ionizes the atoms from the sample. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

A primary challenge in the ICP-MS analysis of titanium is the presence of polyatomic and isobaric interferences that affect all of its five stable isotopes. spectroscopyonline.comnih.gov For instance, common matrix elements like calcium, phosphorus, and sulfur can form polyatomic ions (e.g., ⁴⁸CaH⁺, ³¹P¹⁶O⁺, ³²S¹⁶OH⁺) that overlap with titanium isotopes. spectroscopyonline.com To overcome these interferences, modern ICP-MS instruments employ collision/reaction cells or tandem mass spectrometry (ICP-MS/MS). spectroscopyonline.com These systems introduce a reaction gas, such as ammonia (B1221849) (NH₃), which reacts with the titanium ions to form a new cluster ion at a different mass (e.g., [TiNH(NH₃)₄]⁺ at m/z 131), moving it away from the original interferences and allowing for accurate quantification. perkinelmer.cl This approach enables the reliable measurement of titanium at sub-nanogram-per-liter levels. spectroscopyonline.com

The selection between ICP-OES and ICP-MS depends on the specific analytical requirements, such as the expected concentration of titanium and the need for isotopic data. Both techniques are indispensable for the rigorous compositional analysis of this compound and its derivatives.

Interactive Data Table: Comparison of ICP Techniques for Titanium Analysis

| Parameter | ICP-OES (Optical Emission Spectrometry) | ICP-MS (Mass Spectrometry) |

| Principle | Measures the intensity of light emitted from excited atoms in a plasma. | Measures the mass-to-charge ratio of ions created in a plasma. |

| Typical Sample Prep | Dissolution in dilute acid (e.g., H₂SO₄, HCl) drugfuture.commfa.org; Microwave-assisted acid digestion for complex matrices. nih.govmdpi.com | Dissolution in dilute acid; Microwave-assisted acid digestion. Requires high-purity acids to minimize background. nih.govnih.gov |

| Analyte State | Excited Atoms | Singly Charged Ions |

| Common Analytical Line/Isotope | Wavelength: 337.280 nm rsc.org | Isotope: ⁴⁷Ti or ⁴⁹Ti are often used to avoid major isobaric overlaps. spectroscopyonline.com ⁴⁸Ti can be used with effective interference removal. perkinelmer.cl |

| Key Interferences | Spectral overlap from other elements in spectrally rich matrices. thermofisher.com | Polyatomic ions (e.g., PO⁺, SOH⁺) and isobaric overlaps (e.g., ⁴⁸Ca on ⁴⁸Ti). spectroscopyonline.com |

| Interference Resolution | Use of high-resolution spectrometers and selection of interference-free wavelengths. thermofisher.com | Collision/Reaction Cells (CRC) or Tandem MS (MS/MS) with reactive gases like NH₃ or O₂. spectroscopyonline.comperkinelmer.cl |

| Typical Detection Limits | ~1-10 µg/L (ppb) mdpi.comrsc.org | ~0.1-1 ng/L (ppt) spectroscopyonline.com |

| Research Application Example | Rapid determination of Ti in digested TiO₂ pigments with a detection limit of 10 μg g⁻¹. rsc.org | Accurate analysis of trace titanium in biological samples by converting Ti to a [TiNH(NH₃)₄]⁺ cluster to avoid interferences. perkinelmer.cl |

Theoretical Chemistry and Reaction Mechanism Studies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the properties of titanium-sulfur compounds, overcoming the challenges of studying transient or highly reactive species experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focusing exclusively on solid-state titanium sesquisulfate are not extensively detailed in publicly available literature, the principles of DFT are widely applied to understand Ti(III) complexes and the influence of sulfate (B86663) ligation, providing a framework for predicting its properties.

DFT calculations give insight into the electronic structure of Ti(III) complexes, which are characterized by a d¹ electronic configuration. This single d-electron is fundamental to the reactivity and magnetic properties of the compound. For instance, DFT studies on various Ti(III) complexes have successfully elucidated their electronic ground states and geometries. chemrxiv.org Calculations can map the spin density distribution, identifying which atoms within a molecule host the unpaired electron, which is crucial for predicting sites of reaction.

In the context of this compound, DFT could be used to model the interaction between the Ti(III) centers and the sulfate (SO₄²⁻) ligands. Such models can predict bond lengths, angles, and vibrational frequencies. Furthermore, DFT is employed to understand the electronic effects of doping in titanium oxides, for example, with sulfur. nih.gov These studies show how the introduction of sulfur-oxygen species alters the band structure and density of states, which is analogous to predicting how sulfate ligands modulate the frontier molecular orbitals of a titanium center. nih.govshirazu.ac.ir By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can predict the reactivity of titanium-sulfate species, including their susceptibility to oxidation or reduction and their interaction with other molecules.

| Parameter | Significance | Typical Application in Titanium Chemistry |

|---|---|---|

| Total Energy | Indicates the stability of a given molecular geometry or crystalline phase. | Comparing the stability of different polymorphs of TiO₂ (anatase, rutile, brookite) or the binding energy of ligands to a Ti center. shirazu.ac.ir |

| Electronic Band Structure / Molecular Orbitals | Describes the allowed energy levels for electrons. The gap between valence and conduction bands (or HOMO-LUMO) determines electronic and optical properties. | Predicting whether a titanium compound is a metal, semiconductor, or insulator; understanding its photocatalytic activity. nih.gov |

| Density of States (DOS) | Represents the number of available electronic states at each energy level. | Analyzing the contribution of specific atomic orbitals (e.g., Ti 3d, O 2p, S 3p) to the valence and conduction bands. shirazu.ac.ir |

| Spin Density | Maps the spatial distribution of the unpaired electron in paramagnetic species like Ti(III). | Identifying the location of the unpaired electron in Ti(III) complexes, which is crucial for understanding their magnetic behavior and reaction mechanisms. chemrxiv.org |

Thermodynamic modeling is essential for predicting the stability of different chemical species and phases under varying conditions of temperature, pressure, and composition. For the industrial processing of titanium, particularly via the sulfate process, understanding the thermodynamics of the Titanium-Sulfur-Oxygen-Water (Ti-S-O-H₂O) system is critical.

Models for this system are often based on the CALPHAD (CALculation of PHAse Diagrams) method, which uses thermodynamic data to construct phase diagrams. concordia.ca Thermodynamic analysis has been successfully applied to model the decomposition of titanium ores like rutile (TiO₂) in sulfuric acid. mdpi.com These models show that rutile can spontaneously dissolve in H₂SO₄ solutions to form titanium(IV) sulfate (Ti(SO₄)₂) and titanyl sulfate (TiOSO₄). mdpi.com

The key reactions and their thermodynamic parameters, such as the change in standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to determine the feasibility and spontaneity of these transformations. For example, the dissolution of TiO₂ to form Ti(SO₄)₂ in 100% sulfuric acid is associated with a significant decrease in Gibbs free energy, indicating a thermodynamically favorable process. researchgate.net

While much of the detailed modeling focuses on the Ti(IV) species prevalent in the sulfate process, the data provides a foundation for understanding the broader system. mdpi.com The stability of Ti(III) species like aqueous Ti³⁺ and solid Ti₂(SO₄)₃ is dependent on the electrochemical potential and pH of the solution. Thermodynamic models can predict the conditions under which Ti(III) is stable relative to Ti(IV) and metallic Ti. The solubility of various titanium sulfates is also a critical factor, with complex behavior depending on the acid concentration and temperature. mdpi.com Generally, the formation of polymeric structures and less soluble products like TiOSO₄ is favored at higher temperatures. mdpi.com

Advanced Research Applications and Functional Materials Design

Catalysis and Photocatalysis

While titanium dioxide is a well-known photocatalyst, research into the catalytic applications of titanium sesquisulfate has focused on its role in specific organic reactions and as a component in the synthesis of more complex catalyst systems.

Titanium(III) sulfate (B86663) is recognized for its potential as a catalyst, among other applications such as being a mordant, reducing agent, and a fading agent for dyes. Its catalytic activity is harnessed in various organic transformations, although detailed mechanistic studies specifically isolating this compound as the primary catalyst are less common compared to other titanium compounds like titanium dioxide. The catalytic utility of titanium compounds, in general, is broad, covering areas from polymerization to fine chemical synthesis.

In the field of biodiesel production, solid acid catalysts are of significant interest. Research into sulfated titania catalysts has shown that at higher sulfate concentrations, a transformation to a Ti2(SO4)3 structure can occur. However, this transformation is reported to have an insignificant influence on the catalytic activity for the esterification of free fatty acids, a key reaction in biodiesel production. The primary active component in these catalysts is generally considered to be sulfated titanium dioxide (SO4/TiO2) or titanium oxysulfate (TiOSO4), which provide the necessary acid sites for the reaction.

One study on the synthesis of a novel solid acid nanocatalyst, Ti(SO4)O, for the production of biodiesel from used cooking oil, achieved a 97.1% yield of fatty acid methyl ester under optimized conditions. While this study focused on titanium oxysulfate, it highlights the potential of titanium-sulfate-based materials in this application. The reaction conditions for this related catalyst are summarized in the table below.

| Parameter | Value |

| Reaction Time | 3 hours |

| Catalyst to UCO ratio | 1.5 wt% |

| Methanol to UCO ratio | 9:1 |

| Reaction Temperature | 75°C |

| Data derived from a study on a Ti(SO4)O nanocatalyst. |

Currently, there is limited specific research available on the direct integration of this compound into electrocatalytic systems for water splitting. The majority of research in this area focuses on titanium dioxide (TiO2) as the primary photocatalyst or electrocatalyst. The process of photocatalytic water splitting involves the generation of electron-hole pairs in a semiconductor material upon irradiation, leading to the production of hydrogen and oxygen from water. While titanium dioxide is a benchmark material for this application, the role of this compound in this specific context is not well-documented in the available literature.

The morphology and crystal structure of a catalyst are critical factors that determine its performance. For titanium-based catalysts, these properties influence surface area, the number of active sites, and the electronic structure. In the context of titanium compounds, each crystal is constructed from TiO6 octahedra arranged in different ways, which affects the material's properties. While extensive research has been conducted on the influence of TiO2 morphology (e.g., anatase vs. rutile) on its catalytic activity, specific studies detailing the relationship between the morphology and crystal structure of this compound and its catalytic performance are not widely available. It is known that this compound is predicted to crystallize in the trigonal R-3 space group, with each titanium(III) ion octahedrally coordinated to six oxygen atoms, forming TiO₆ octahedra.

Advanced Materials Development

This compound serves as a precursor in the synthesis of advanced materials, most notably high-purity titanium dioxide.

This compound plays a role in the sulfate process for producing titanium dioxide pigments. In this industrial process, ilmenite (B1198559) ore (FeTiO3) is digested in sulfuric acid to produce titanyl sulfate (TiOSO4). A crucial step in ensuring the purity and whiteness of the final TiO2 pigment is the removal of iron impurities. A solution of titanium(III) sulfate is used as a reducing agent to convert trivalent iron (Fe3+) to divalent iron (Fe2+). This is important because Fe2+ remains in solution during the subsequent hydrolysis of titanyl sulfate to metatitanic acid (TiO(OH)2), while Fe3+ would co-precipitate and impart undesirable color to the pigment.

The hydrolysis of titanyl sulfate is a key stage where the properties of the resulting titanium dioxide begin to be defined. Following hydrolysis, the metatitanic acid is calcined to produce the final TiO2 pigment. While titanyl sulfate is the direct precursor to the hydrated titanium dioxide, the use of this compound is an essential auxiliary step for achieving high purity. Titanium(III) sulfate is also noted as a material that can be used for the hydrothermal synthesis of nano titanium dioxide.

| Step | Description | Role of Titanium Compounds |

| Digestion | Ilmenite ore (FeTiO3) is treated with concentrated sulfuric acid. | Produces titanyl sulfate (TiOSO4) and iron sulfates. |

| Reduction | Trivalent iron is reduced to divalent iron. | A titanium(III) sulfate solution is added as the reducing agent. |

| Hydrolysis | The titanyl sulfate solution is heated to precipitate hydrated titanium dioxide (metatitanic acid). | Titanyl sulfate is hydrolyzed to form TiO(OH)2. |

| Calcination | The hydrated titanium dioxide is heated to high temperatures. | Forms crystalline titanium dioxide (TiO2). |

Application in Energy Storage: Electrodes for Lithium-Ion Batteries

While titanium-based materials are actively researched for lithium-ion battery electrodes, there is limited direct evidence of this compound (Ti₂(SO₄)₃) being a primary material for this application. The focus of current research is predominantly on titanium oxides and phosphates.

Titanium compounds are considered for anode materials due to the stable Ti⁴⁺/Ti³⁺ redox couple, which offers a higher operating potential compared to conventional graphite (B72142) anodes, thereby enhancing safety by preventing lithium dendrite formation. researchgate.net Materials like lithium titanate (Li₄Ti₅O₁₂) have been commercialized for their excellent cycling stability and safety. researchgate.net Research into various titanium dioxide (TiO₂) polymorphs, such as anatase, rutile, and TiO₂ (B), is also extensive, with studies focusing on their nanostructuring to improve electrochemical performance. researchgate.netmdpi.com

The general mechanism for lithiation in titanium-based anodes involves the reduction of Ti⁴⁺ to Ti³⁺. For example, in anatase TiO₂, the insertion of lithium ions is represented by the following reaction:

TiO₂ + xLi⁺ + xe⁻ ↔ LiₓTiO₂ nih.gov

This process is reversible, allowing for the charging and discharging of the battery. nih.gov The theoretical capacity of TiO₂ is approximately 335 mAh g⁻¹, although practical capacities are often lower. researchgate.net

Although titanium(III) compounds are integral to the electrochemical processes, the direct use of this compound as a starting electrode material is not well-documented in mainstream battery research. The hygroscopic nature and potential solubility of sulfates in common electrolytes may present challenges for its application. However, titanium-containing acid leaching solutions, which can contain titanyl sulfate, are being explored as low-cost precursors for synthesizing doped lithium titanate anode materials, suggesting an indirect role for titanium sulfates in the battery material supply chain. google.com

Fabrication of Titanium-Containing Mesoporous Materials for Selective Oxidation Reactions

Titanium sulfate serves as a key precursor in the synthesis of titanium-containing mesoporous silica (B1680970) materials, which are effective catalysts for selective oxidation reactions. These materials combine the high surface area and ordered pore structure of mesoporous silica with the catalytic activity of titanium sites.

A common method for incorporating titanium into a mesoporous silica framework, such as MCM-41 or SBA-15, is through direct impregnation or co-condensation methods using a titanium sulfate solution. researchgate.netmdpi.com For instance, sulfated titania (S-TiO₂) supported on MCM-41 can be prepared by directly impregnating the as-synthesized silicate (B1173343) composite with a titanium sulfate solution. researchgate.net This approach allows for a high loading of sulfur and titanium without significantly blocking the porous structure of the silica support. researchgate.net

The resulting materials, such as Ti-doped mesoporous silica, exhibit enhanced catalytic activity in various reactions, including the esterification of acetic acid with n-butanol and the catalytic cracking of heavy oil. researchgate.netmdpi.com The introduction of titanium into the silica framework creates weak acid sites that can preliminarily crack large hydrocarbon molecules. mdpi.com Research has shown that modifying mesoporous silica with titanium enhances its hydrothermal stability and maintains its acidic properties, which is crucial for applications like heavy oil catalytic cracking. mdpi.com

The table below summarizes the elemental composition and textural properties of titanium-modified mesoporous silica catalysts prepared using a titanium sulfate precursor, as reported in a study on heavy oil catalytic cracking. mdpi.com

| Sample | Ti Content (wt%) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| TiSi(0) | ~0 | 683.9 | 1.16 | 6.94 |

| TiSi(1) | 0.96 | 671.5 | 0.95 | 5.67 |

| TiSi(2) | 2.01 | 658.3 | 0.87 | 5.37 |

| TiSi(3) | 2.98 | 627.9 | 0.89 | 5.69 |

Data sourced from a study on titanium-doped mesoporous silica for catalytic cracking of heavy oil. mdpi.com

These titanium-containing mesoporous materials show significant promise as catalysts due to their high surface area, controlled porosity, and the presence of active titanium sites. unc.edu

Development of Coatings and Thin Films via Atomic Layer Deposition

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level. vaporpulse.com For the deposition of titanium-containing films such as titanium dioxide (TiO₂) and titanium nitride (TiN), the choice of precursor is critical.

The most commonly used and well-studied titanium precursors for ALD are titanium tetrachloride (TiCl₄) and metal-organic compounds like tetrakis(dimethylamino)titanium (B1230069) (TDMAT). acs.orgmdpi.com These precursors are favored due to their volatility and self-limiting surface reaction chemistry with a co-reactant, typically water for oxides or ammonia (B1221849) for nitrides. vaporpulse.commdpi.com Other precursors that have been investigated include titanium tetraiodide (TiI₄) and titanium isopropoxide. vaporpulse.comscispace.com

There is no significant evidence in the scientific literature to suggest that this compound is used as a precursor for ALD. Several factors make it unsuitable for this application. ALD precursors need to be volatile to be transported in the gas phase to the substrate surface. This compound is an inorganic salt with a high melting point and low volatility, making it incompatible with the requirements of a typical ALD process. Furthermore, the presence of the sulfate group could lead to the undesirable incorporation of sulfur impurities into the thin film.

While ALD of titanium sulfide (B99878) (TiS₂) has been achieved using precursors like TiCl₄ and hydrogen sulfide (H₂S), this process does not involve a sulfate precursor. aip.org Therefore, the development of coatings and thin films via ALD relies on volatile titanium halides and organometallic compounds, not this compound.

Environmental and Biochemical Research Applications

Redox Applications in Industrial Bleaching and Dye Stripping Processes

In the sulfate process for manufacturing titanium dioxide (TiO₂) pigment, a solution of titanium(III) sulfate is used to reduce ferric iron (Fe³⁺) impurities to ferrous iron (Fe²⁺). google.comgoogle.com This step is crucial because Fe³⁺ impurities can impart an undesirable yellow tint to the final white pigment. google.com By reducing the iron to its divalent state, it remains in solution during the hydrolysis of titanyl sulfate, allowing for the precipitation of pure hydrated titanium dioxide. google.com

The reducing properties of titanium(III) sulfate make it a valuable chemical in processes requiring controlled reduction without the use of more aggressive or environmentally hazardous reagents.

Studies in Proteomics Research

There is currently no substantial evidence to indicate that this compound has specific applications in the field of proteomics research. Proteomics involves the large-scale study of proteins, their structures, and their functions.

Research at the intersection of titanium and proteomics primarily focuses on two main areas:

Biocompatibility of Titanium Surfaces: Studies have used mass spectrometry-based proteomics to investigate the composition of the protein layer (pellicle) that forms on the surface of titanium and its alloys when they come into contact with biological fluids like saliva or plasma. proquest.combohrium.com This research is crucial for understanding the biointegration of medical and dental implants, as the adsorbed protein layer mediates the subsequent cellular response. proquest.com These studies, however, examine the interaction of proteins with metallic titanium or titanium dioxide surfaces, not with this compound.

Phosphopeptide Enrichment: Titanium dioxide (TiO₂) is widely used in a proteomics technique for the enrichment of phosphorylated peptides from complex biological samples. nih.gov The surface of TiO₂ exhibits a high affinity for phosphate (B84403) groups, allowing for the selective capture of phosphopeptides prior to their analysis by mass spectrometry. This technique is fundamental to the field of phosphoproteomics, which studies the role of protein phosphorylation in cellular signaling. The compound used in this application is specifically titanium dioxide, not this compound.

While the broader field of titanium chemistry has found applications in biological research, there are no specific, documented roles for this compound in proteomics workflows or as a tool for studying protein structure and function.

Exploration as an Antimicrobial Agent and in Composite Coatings

While direct research into this compound as a primary antimicrobial agent is limited, its role as a precursor in the synthesis of functional materials with antimicrobial properties has been noted. A key application in this area is in the preparation of soluble titanium dioxide (TiO₂) nanocrystals. A patented method utilizes this compound as a trivalent titanium source, which, through a process of open reflux or closed hydrothermal reaction, yields TiO₂ nanocrystals. google.com These nanocrystals are reported to exhibit good deodorizing, antibacterial, and antimildew performance. google.com

The antimicrobial efficacy of these derived nanocrystals is notable. Under indoor natural light or 365nm ultraviolet radiation, the sterilization rate against E. coli has been reported to reach 99.9%. google.com This suggests that while this compound itself is not the end-use antimicrobial, it is a critical starting material for producing nano-scale materials with significant biocidal activity.

In the realm of composite coatings, this compound (also referred to as titanous sulfate) serves as a precursor for creating titanium dioxide nanoparticles. These nanoparticles are then incorporated into various composite materials. For instance, TiO₂ nanoparticles synthesized from titanous sulfate have been used to create reduced graphene oxide (RGO)/TiO₂ nanocomposites. researchgate.net In these composites, the TiO₂ nanoparticles, with a grain size in the range of 5-10 nm, are homogeneously dispersed on the RGO sheets. researchgate.net Such composites are explored for their photocatalytic activities, which can be harnessed for environmental applications like the degradation of pollutants. researchgate.netrsc.org The synthesis of these advanced materials often involves hydrothermal methods where titanous sulfate is a key reagent. researchgate.net

| Application Area | Precursor Compound | Resulting Material | Key Finding |

| Antimicrobial | This compound | Soluble TiO₂ Nanocrystals | Reported 99.9% sterilization rate against E. coli. google.com |

| Composite Coatings | Titanous Sulfate | RGO/TiO₂ Nanocomposite | Homogeneous dispersion of 5-10 nm TiO₂ nanoparticles on RGO sheets. researchgate.net |

Electrochemical Treatment of Industrial Wastewater

The direct application of this compound in the electrochemical treatment of industrial wastewater is not extensively documented in scientific literature. Instead, its role is primarily as a precursor or mediator in electrochemical processes.

Titanous sulfate, another name for this compound, has been utilized as a mediator in the electrochemical synthesis of organic compounds. For example, it has been used in the electrochemical reduction of 2-nitro-m-xylene to 2-amino-m-xylene with a current efficiency of up to 73%. acs.org In such systems, the Ti(IV) species is electrochemically reduced to Ti(III), which then acts as a chemical reductant for the target organic molecule. acs.org While this demonstrates the electrochemical utility of the Ti(III)/Ti(IV) redox couple originating from titanous sulfate, it is a synthetic application rather than a wastewater treatment one.

More relevant to wastewater applications, titanous sulfate [Ti(SO₄)₂] is used as a starting material to synthesize titanium dioxide (TiO₂) nanoparticles. nih.gov These TiO₂ nanoparticles are then used to fabricate modified electrodes, such as TiO₂-electrochemically reduced graphene oxide-modified glassy carbon electrodes (TiO₂–ErGO–GCEs). nih.gov These electrodes are developed for electrochemical sensing of pollutants, for instance, the detection of tartrazine (B75150) in beverages. nih.gov The TiO₂-ErGO composites enhance the electrochemical active area of the electrode and improve the electrochemical responses for detecting target substances. nih.gov This line of research focuses on the detection of pollutants rather than their bulk removal from industrial wastewater streams.

The prevalent method for electrochemical wastewater treatment involves the use of stable, solid-state titanium-based electrodes, often coated with mixed metal oxides, rather than the direct use of soluble titanium salts like this compound in the electrolyte.

Challenges and Future Research Directions

Addressing Synthesis Challenges: Cost-Effectiveness, Reproducibility, and Scalability

Key challenges and research directions include:

Cost-Effectiveness: The traditional sulfate (B86663) process is associated with high energy consumption and the generation of significant waste streams, including spent acid, which pose environmental and economic challenges. mdpi.comdatainsightsmarket.com Research is focused on optimizing this process to reduce costs, for example, by using lower-grade, cheaper ores or by developing alternative leaching and roasting methods that are less energy-intensive. mdpi.comprocurementresource.com

Reproducibility: The hydrolysis of titanium sulfate solutions to produce TiO₂ is a complex process sensitive to various parameters, including temperature, concentration, and the presence of impurities like iron. acs.orgresearchgate.net Ensuring consistent product quality and yield requires precise control over these variables, which can be challenging to maintain in large-scale industrial operations.

Scalability: While innovative synthesis methods like ultrasonic spray pyrolysis show promise for producing titanium-based powders from titanium oxy-sulfate precursors with controlled morphology, scaling these methods for large-scale industrial production presents challenges. mdpi.com These include high energy consumption and difficulties in handling the high surface area of the resulting nanoparticles. mdpi.com Addressing these scalability issues is crucial for the commercial viability of new synthesis routes.

| Synthesis Challenge | Key Contributing Factors | Research Direction |

| Cost-Effectiveness | High energy consumption, expensive raw materials (e.g., scrap iron), waste acid treatment. mdpi.comprocurementresource.comgoogle.com | Process optimization, use of low-grade ores, alternative energy-efficient roasting/leaching methods. mdpi.com |

| Reproducibility | Sensitivity to temperature, concentration, and impurities during hydrolysis. acs.orgresearchgate.net | Advanced process control and monitoring, improved purification of intermediates. |

| Scalability | High energy needs for novel methods (e.g., spray pyrolysis), handling of nanopowders. mdpi.com | Development of energy-efficient reactors, advanced powder handling and processing techniques. |

Enhancing Catalyst Stability and Reusability in Industrial Processes

While much of the catalytic research on titanium compounds has centered on the high stability of titanium dioxide (TiO₂), there is growing interest in the catalytic potential of titanium sulfates, including titanium sesquisulfate. mdpi.com Titanium is an attractive metal for catalysis due to its low cost, low toxicity, and versatility. rsc.org However, the stability and reusability of titanium-based catalysts, particularly in moisture-sensitive applications, remain a key concern.

Future research in this area focuses on:

Improving Hydrolytic Stability: Titanate catalysts are known to be sensitive to moisture, which can lead to hydrolysis and deactivation. tib-chemicals.com For sulfated catalysts, there is a risk of the sulfate groups leaching from the catalyst surface, leading to a loss of activity and stability over time. core.ac.uk Research efforts are aimed at developing more robust catalyst formulations, potentially by incorporating titanium sulfates into more stable support structures or by modifying their surface chemistry to resist hydrolysis.

Understanding Deactivation Mechanisms: A major drawback for sulfated metal oxide catalysts can be their long-term stability and reusability. core.ac.uk The active sites can be blocked or lost during operation. mdpi.com Fundamental studies are needed to understand the specific mechanisms through which titanium sulfate-based catalysts deactivate in industrial process conditions. This knowledge is essential for designing catalysts with extended operational lifetimes.

Applications as Solid Acid Catalysts: Novel solid acid nano-catalysts like titanium sulphate oxide [Ti(SO₄)O] have been synthesized and tested for processes such as biodiesel production. core.ac.uk While promising, their effectiveness is often limited by the need for high reaction temperatures and challenges in catalyst reusability. core.ac.uk Future work will likely focus on enhancing the catalytic activity at lower temperatures and improving the structural integrity to allow for multiple reaction cycles without significant loss of performance.

| Catalyst Aspect | Challenge | Research Focus |

| Stability | Sensitivity to moisture (hydrolysis), leaching of sulfate groups. tib-chemicals.comcore.ac.uk | Development of water-resistant formulations, stronger bonding of sulfate groups to the catalyst structure. |

| Reusability | Deactivation due to active site blocking or structural degradation. mdpi.comcore.ac.uk | Understanding deactivation pathways, designing more robust catalyst supports. |

| Activity | Often requires high temperatures for sufficient catalytic performance. core.ac.uk | Synthesis of higher-activity catalysts that operate efficiently under milder conditions. |

Fundamental Understanding of Solution-Phase Chemistry and Reaction Intermediates

The industrial sulfate process for TiO₂ production is fundamentally a solution-phase chemical process, where titanium sulfates are key intermediates. osti.gov A deep understanding of the complex chemistry occurring in these highly acidic solutions is critical for optimizing the process to achieve desired product properties. Despite its long history, many of the underlying chemical mechanisms remain poorly understood. osti.gov

Key areas for fundamental research include:

Identification of Reaction Intermediates: Recent studies have shown that dissolving titanium(IV)-sulfate salts in water leads to the immediate self-assembly of a soluble titanium-oxo cluster, {Ti₁₈}. osti.gov This pre-nucleation cluster persists in solution until TiO₂ precipitates, yet its atomic arrangement is vastly different from the final product. osti.gov Further investigation is needed to identify any structural intermediates between this cluster and the precipitated solid, as this could provide crucial insights into controlling the nucleation and growth of TiO₂ particles.

Kinetics of Hydrolysis: The hydrolysis of titanyl sulfate (TiOSO₄) to form hydrated titanium dioxide is the core step of the sulfate process. acs.org The kinetics of this reaction are complex and significantly influenced by factors such as the concentration of TiOSO₄, free sulfuric acid, and metal ion impurities. acs.orgresearchgate.net Developing precise kinetic models for industrial-grade solutions, which are chemically complex, is essential for better process control and optimization. acs.org

Role of Sulfate Ligands: Sulfate ions play a crucial role in the solution chemistry, forming complexes such as [Ti(OH)₂(SO₄)(H₂O)₃]⁰. acs.org These sulfate ligands can influence the hydrolysis process and are critical in stabilizing the titanium-oxo cluster intermediates. A more detailed understanding of the coordination chemistry and the dynamic behavior of these sulfate ligands is necessary to control the final product's phase and morphology.

| Research Area | Key Question | Significance |

| Reaction Intermediates | What are the structural intermediates between the {Ti₁₈} cluster and TiO₂? osti.gov | Enables precise control over particle nucleation and growth. |

| Hydrolysis Kinetics | How do impurities and high concentrations in industrial solutions affect reaction rates? acs.orgresearchgate.net | Development of accurate predictive models for process optimization. |

| Sulfate Ligand Role | How do sulfate ligands control the stability of intermediates and direct the final product structure? acs.org | Allows for targeted synthesis of specific TiO₂ phases (anatase, rutile). |

Exploring Novel Synthesis Pathways for Sustainable Titanium Compound Production

The environmental impact of the traditional sulfate process, particularly the generation of large volumes of acidic waste, has prompted research into more sustainable and eco-friendly synthesis routes for titanium compounds. mdpi.com This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and lower energy consumption.

Promising avenues for research include:

Green Synthesis Methods: Researchers are exploring the use of natural materials, such as plant and marine algae extracts, as capping and reducing agents for the synthesis of titanium dioxide nanoparticles. scirp.orgnih.gov These methods are environmentally benign and can offer alternative pathways for producing titanium compounds without harsh chemicals.

Alternative Solvents and Reagents: Studies have investigated replacing expensive and harmful templating agents used in catalyst synthesis with sustainable and inexpensive feedstocks like sunflower oil. rsc.org This approach not only reduces the environmental footprint but can also significantly lower the material cost. rsc.org

Eco-Friendly Catalysis: Beyond production, the use of titanium compounds themselves as eco-friendly catalysts is an area of active research. technologynetworks.com For example, using TiO₂ as a photocatalyst with visible light to synthesize complex organic molecules avoids the need for high temperatures or precious metal catalysts, aligning with the principles of sustainable chemistry. technologynetworks.com

Development of Predictive Models for Material Design and Performance

The traditional trial-and-error approach to materials discovery is often slow and costly. In recent years, data-driven approaches using machine learning and computational modeling have emerged as powerful tools to accelerate the design and development of new materials, including titanium-based compounds. nih.govfrontiersin.org

Future directions in this field involve:

Machine Learning for Property Prediction: Researchers are successfully using machine learning models, such as Extra Trees Regressors and Artificial Neural Networks, to predict the mechanical properties of titanium alloys based on their composition and processing history. nih.govresearchgate.net These models are trained on large datasets from existing literature and can efficiently identify promising new compositions with desired properties, such as a low Young's modulus for biomedical applications. nih.gov

Computational Frameworks for Process Simulation: Integrated computational frameworks are being developed to simulate complex manufacturing processes. For example, combining Calculation of Phase Diagram (CALPHAD) models with computational fluid dynamics (CFD) can predict phase transformations in titanium alloys during additive manufacturing. nist.gov Similar frameworks could be applied to model the complex reaction and precipitation kinetics in the sulfate process.

Accelerating Material Discovery: The ultimate goal of these predictive models is to create a comprehensive framework for computer-aided material design. frontiersin.org By inputting desired performance characteristics, these models could rapidly screen thousands or even millions of potential material compositions, identifying the most promising candidates for experimental validation. frontiersin.org This data-driven approach has the potential to dramatically reduce the time and cost associated with developing new high-performance titanium compounds.

| Modeling Approach | Application | Desired Outcome |

| Machine Learning | Predicting mechanical properties (e.g., strength, modulus) of new alloys. nih.govfrontiersin.orgresearchgate.net | Rapid identification of novel compositions with targeted performance. |

| Constitutive Modeling | Developing Arrhenius-type models to describe deformation behavior at high temperatures. mdpi.com | Optimizing hot processing parameters for manufacturing. |

| Integrated Frameworks (CFD/CALPHAD) | Simulating phase transformations during manufacturing processes like additive manufacturing. nist.gov | Predicting final microstructure and properties based on process conditions. |

Q & A

Q. What are the optimal synthesis conditions for titanium sesquisulfate in laboratory settings?

this compound is typically synthesized via controlled oxidation-reduction reactions using titanium precursors in acidic media. A common method involves dissolving titanium metal or Ti(III) salts in dilute sulfuric acid under inert atmospheres (e.g., argon) to prevent oxidation of Ti³⁺ to Ti⁴⁺. The reaction mixture is heated at 60–80°C for 12–24 hours, followed by crystallization under reduced pressure. Hydrated forms (e.g., octahydrate) are obtained by slow evaporation . Key parameters include pH control (1.5–3.0), sulfuric acid concentration (15–20% v/v), and exclusion of oxygen .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- UV-Vis Spectroscopy : Detects Ti³⁺ in solution (absorption peaks at 490–520 nm) and monitors redox stability .

- X-ray Diffraction (XRD) : Confirms crystalline structure and hydration states .

- Thermogravimetric Analysis (TGA) : Quantifies water content in hydrated forms .

- Potentiometric Titration : Measures sulfate content and Ti³⁺/Ti⁴⁺ ratios using standardized Ce(IV) solutions . Cross-validation using multiple methods ensures accuracy, especially given its sensitivity to atmospheric oxidation .

Q. What safety protocols are essential when handling this compound?

Despite not meeting GHS hazard criteria, it requires:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Airtight containers in cool, dry environments; avoid exposure to moisture or oxidizing agents .

Advanced Research Questions

Q. How can researchers address challenges in maintaining Ti³⁺ stability during experimental workflows?

Ti³⁺ oxidation is a critical issue in aqueous systems. Methodologies to mitigate this include:

Q. What experimental designs resolve contradictions in reported redox behavior of this compound?

Discrepancies in redox activity (e.g., as a reducing agent vs. catalyst) arise from varying hydration states and counterion effects. To clarify:

- Controlled Hydration Studies : Compare anhydrous vs. hydrated forms in identical reaction conditions .

- Electrochemical Profiling : Use cyclic voltammetry to map redox potentials under different pH and ionic strengths .

- Isotopic Labeling : Track sulfate participation in redox cycles via ³⁵S-labeled compounds .

Q. How to quantify degradation products in this compound-based catalytic systems?

Post-reaction analysis requires:

- Ion Chromatography (IC) : Separate and quantify sulfate ions generated during degradation .

- X-ray Photoelectron Spectroscopy (XPS) : Identify surface oxidation states of titanium residues .

- Mass Spectrometry (MS) : Detect organic byproducts in complex matrices .

Methodological Considerations

Q. What parameters should guide comparative studies with other titanium salts (e.g., TiCl₃, TiO₂)?

- Solubility : this compound’s limited water solubility contrasts with TiCl₃’s hygroscopicity, necessitating solvent compatibility checks .

- Redox Activity : Benchmark against TiCl₃ (stronger reductant) and TiO₂ (photocatalyst) using standardized redox probes .

- Acid Stability : Test performance in sulfuric vs. hydrochloric acid media .

Q. How to ensure reproducibility of this compound’s catalytic performance across laboratories?

- Detailed Reporting : Document synthesis conditions (e.g., acid concentration, stirring rates) and storage protocols .

- Reference Standards : Include internal controls (e.g., ascorbic acid) in redox assays .

- Interlab Validation : Collaborate on round-robin studies to identify protocol-sensitive variables .

Q. What methodologies best capture its role in biochemical electron-transfer pathways?

- Enzyme Kinetics : Measure activity changes in oxidoreductases (e.g., cytochrome c) with/without Ti³⁺ .

- Electron Paramagnetic Resonance (EPR) : Detect transient radical species during electron transfer .

- Computational Modeling : Simulate Ti³⁺-substrate interactions using DFT-based approaches .

Data Analysis & Reporting

Q. How to design experiments evaluating this compound’s photocatalytic efficiency?

Q. What strategies mitigate solubility limitations in aqueous reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.